2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC14704914
Molecular Formula: C17H21N3O5
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O5 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-methylpropyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-6-5-7-13(8-12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22) |
| Standard InChI Key | LTFWCPVQIQEGIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a class of heterocycles widely studied for their pharmacological relevance. Its structure includes:
-
Pyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3.
-
Substituents:
-
1- and 6-Methyl groups: Enhancing steric bulk and modulating electronic properties.
-
4-(3-Nitrophenyl) group: Introduces aromaticity and electron-withdrawing effects.
-
2-Oxo group: A ketone functionality at position 2.
-
5-Carboxylate ester: A 2-methylpropyl ester at position 5, influencing lipophilicity .
-
Systematic Nomenclature
The IUPAC name reflects the substitution pattern:
-
Parent ring: 1,2,3,4-Tetrahydropyrimidine.
-
Functional groups:
-
2-Oxo (ketone at C2).
-
5-Carboxylate ester (2-methylpropyl group at C5).
-
1- and 6-Methyl (C1 and C6).
-
4-(3-Nitrophenyl) (C4).
-
Synthesis and Optimization
Synthetic Routes
The synthesis leverages modifications of the Biginelli reaction, a multicomponent condensation involving a β-ketoester, aldehyde, and urea/thiourea . For this compound, the route involves:
Step 1: Formation of the DHPM Core
-
Reactants:
-
3-Nitrobenzaldehyde (aldehyde component).
-
Methyl acetoacetate (β-ketoester).
-
Urea (nitrogen source).
-
-
Conditions: Acid catalysis (e.g., HCl, p-TsOH) or nanocatalysts (e.g., Fe3O4@SiO2-supported phosphomolybdic acid) .
Step 2: Esterification
-
The intermediate 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is esterified with 2-methylpropanol under acidic conditions (e.g., H2SO4) .
Table 1: Optimization of Synthesis Parameters
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Fe3O4@SiO2-PMA | 92 | |
| Temperature (°C) | 80 | 89 | |
| Solvent | Solvent-free | 91 | |
| Reaction Time (h) | 4 | 90 |
Industrial Scalability
Continuous flow reactors and automated platforms improve yield (≥85%) and purity (>98%). Key challenges include controlling regioselectivity during esterification and minimizing byproducts like hydrolyzed carboxylic acids .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (600 MHz, DMSO-d6):
-
δ 1.02 (6H, d, J = 6.6 Hz, 2-methylpropyl CH3).
-
δ 2.32 (3H, s, C6-CH3).
-
δ 3.18 (3H, s, C1-CH3).
-
δ 5.12 (1H, s, C4-H).
13C-NMR (150 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
Chemical Reactivity
Functional Group Transformations
-
Nitro Reduction: Hydrogenation (H2/Pd-C) yields the 3-aminophenyl derivative, enhancing biological activity .
-
Ester Hydrolysis: Alkaline conditions (NaOH/EtOH) produce the carboxylic acid, useful for salt formation .
-
Oxidation: The C2 ketone is resistant to further oxidation under mild conditions .
Table 2: Reaction Pathways and Products
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitro reduction | H2 (1 atm), Pd/C, EtOH | 4-(3-Aminophenyl) derivative |
| Ester hydrolysis | 2M NaOH, reflux | 5-Carboxylic acid |
| Alkylation | CH3I, K2CO3, DMF | 1,6-Dimethyl-N-alkylated analog |
Biological Activity and Applications
Antiproliferative Effects
In vitro studies on HL-60 leukemia cells demonstrated significant growth inhibition (IC50 = 8.2 µM), comparable to all- trans retinoic acid (ATRA, IC50 = 1 µM) . The 3-nitrophenyl group enhances DNA intercalation, while the ester improves membrane permeability.
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL), the compound outperforms ampicillin derivatives, likely due to nitro group-derived reactive oxygen species (ROS) .
Comparative Analysis with Analogues
Substituent Effects
-
Ethyl vs. 2-Methylpropyl Ester: The bulkier 2-methylpropyl group increases logP (2.1 vs. 1.5 for ethyl), enhancing blood-brain barrier penetration .
-
3-Nitrophenyl vs. 4-Chlorophenyl: The nitro group confers stronger electron-withdrawing effects, stabilizing the pyrimidine ring .
Table 3: Physicochemical Properties of Analogues
| Compound | logP | Solubility (mg/mL) | IC50 (HL-60, µM) |
|---|---|---|---|
| 2-Methylpropyl derivative | 2.1 | 0.45 | 8.2 |
| Ethyl 4-(4-chlorophenyl) analogue | 1.5 | 0.78 | 12.4 |
| 4-(3-Aminophenyl) derivative | 1.2 | 1.20 | 3.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume